6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one
Overview
Description
6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one, also known as BDBAP, is an organosulfur compound that was first synthesized in 2001. It has since become a popular research subject due to its various applications in scientific research. BDBAP has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of compound 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one involves the synthesis of two key intermediates followed by a final coupling reaction to form the target compound. The first intermediate is 6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine-5-one, which is synthesized from 6,8-dibromo-5H-benzo[a]phenoxazine and 1,3,2-dithiarsolane. The second intermediate is 9-amino-6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine, which is synthesized from the first intermediate and ammonia. The final coupling reaction involves the reaction of the second intermediate with 1,3,2-dithiarsolane-2-yl lithium to form the target compound.
Starting Materials
6,8-dibromo-5H-benzo[a]phenoxazine, 1,3,2-dithiarsolane, ammonia, 1,3,2-dithiarsolane-2-yl lithium
Reaction
Synthesis of 6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine-5-one:, Step 1: Dissolve 6,8-dibromo-5H-benzo[a]phenoxazine and 1,3,2-dithiarsolane in dry THF under nitrogen atmosphere., Step 2: Add n-BuLi to the reaction mixture and stir for 2 hours at room temperature., Step 3: Quench the reaction with water and extract the product with dichloromethane., Step 4: Purify the product by column chromatography to obtain 6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine-5-one., Synthesis of 9-amino-6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine:, Step 1: Dissolve 6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine-5-one in dry THF under nitrogen atmosphere., Step 2: Add ammonia gas to the reaction mixture and stir for 4 hours at room temperature., Step 3: Quench the reaction with water and extract the product with dichloromethane., Step 4: Purify the product by column chromatography to obtain 9-amino-6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine., Final coupling reaction:, Step 1: Dissolve 9-amino-6,8-bis(1,3,2-dithiarsolane-2-yl)-5H-benzo[a]phenoxazine and 1,3,2-dithiarsolane-2-yl lithium in dry THF under nitrogen atmosphere., Step 2: Stir the reaction mixture for 6 hours at room temperature., Step 3: Quench the reaction with water and extract the product with dichloromethane., Step 4: Purify the product by column chromatography to obtain the target compound, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one.
Scientific Research Applications
6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one has been studied for its potential as a synthetic intermediate for the synthesis of other compounds. It has also been studied for its potential use as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one has been studied for its potential use as a therapeutic agent in the treatment of certain diseases, such as cancer and diabetes.
Mechanism Of Action
The mechanism of action of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one is not yet fully understood. However, it is believed that 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one is thought to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one are not yet fully understood. However, research has shown that 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one can inhibit the growth of certain bacteria and fungi, as well as reduce oxidative damage to cells. Additionally, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Advantages And Limitations For Lab Experiments
6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one has several advantages for laboratory experiments. It is relatively easy to synthesize and can be purified through column chromatography. Additionally, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one has been shown to have various therapeutic effects, making it a potential therapeutic agent for the treatment of certain diseases. However, there are some limitations to using 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one in laboratory experiments. Due to its relatively small molecular size, 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one is not very stable and can be easily degraded by light and heat. Additionally, the mechanism of action of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one is not yet fully understood, making it difficult to predict its effects in certain situations.
Future Directions
The potential applications of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one are still being explored. Future research should focus on understanding the mechanism of action of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential therapeutic applications of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one, such as its use in the treatment of cancer and diabetes. Finally, research should be conducted to improve the stability of 6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one, as well as its ability to penetrate cell membranes.
properties
IUPAC Name |
9-amino-6,8-bis(1,3,2-dithiarsolan-2-yl)benzo[a]phenoxazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16As2N2O2S4/c23-13-5-6-14-19(15(13)21-27-7-8-28-21)26-20-16(22-29-9-10-30-22)18(25)12-4-2-1-3-11(12)17(20)24-14/h1-6H,7-10,23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVKXKHGCFRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C5=CC=CC=C5C4=N3)[As]6SCCS6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16As2N2O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296517 | |
Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one | |
CAS RN |
345340-48-9 | |
Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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